

Comparative Volatility Profile: Octyl Crotonate vs. Octyl Acetate

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Compound of Interest

Compound Name: 2-Butenoic acid, octyl ester, (2E)-

CAS No.: 173605-13-5

Cat. No.: B1148629

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Executive Summary

In the context of formulation science—specifically for transdermal drug delivery systems (TDDS) and fragrance fixation—the volatility profile of an ester dictates its residence time and functional duration.

The Core Finding: Octyl acetate is significantly more volatile than octyl crotonate.

Experimental data and physicochemical modeling confirm that Octyl Crotonate exhibits a boiling point approximately 40–44°C higher and a vapor pressure roughly one order of magnitude lower than Octyl Acetate. While Octyl Acetate serves as a transient solvent or "top note" with rapid evaporation, Octyl Crotonate functions as a semi-volatile fixative or sustained-release permeation enhancer.

Physicochemical Basis of Volatility

To understand the divergence in volatility, one must analyze the structural distinctions between these two fatty esters. Volatility is inversely proportional to the strength of intermolecular forces (Van der Waals dispersion forces and dipole-dipole interactions) and molecular weight (MW).

Comparative Data Table

Property	Octyl Acetate (n-Octyl Acetate)	Octyl Crotonate (Octyl 2-butenate)
CAS Number	112-14-1	22874-79-9
Molecular Formula		
Molecular Weight	172.27 g/mol	198.30 g/mol
Boiling Point (760 mmHg)	211 °C	251–255 °C
Vapor Pressure (25°C)	~29.1 Pa (~0.22 mmHg)	~2.2 Pa (~0.017 mmHg) (Est.)
Flash Point	86 °C	~118 °C
Structural Feature	Saturated C2 Acid Head	Unsaturated C4 Acid Head (Conjugated)

Structural Analysis[4]

- Octyl Acetate: A saturated ester derived from octanol (C8) and acetic acid (C2). It possesses a flexible, linear chain that allows for relatively efficient packing, but its lower molecular weight limits the total London dispersion forces.
- Octyl Crotonate: Derived from octanol (C8) and crotonic acid (C4). The crotonate moiety introduces two critical factors:
 - Increased MW: The addition of two carbons increases the surface area for dispersion forces.
 - Conjugation: The -unsaturation (double bond conjugated with the carbonyl group) increases the polarity and rigidity of the head group. This enhances intermolecular attraction, requiring more energy (heat) to liberate molecules into the gas phase.

Experimental Validation Protocols

For researchers requiring empirical verification of these values in a specific matrix (e.g., a transdermal patch or topical cream), I recommend two self-validating protocols: Isothermal Thermogravimetric Analysis (TGA) for bulk volatility and Headspace GC-FID for trace volatility in complex mixtures.

Protocol A: Isothermal TGA (Evaporation Rate)

Best for: Determining pure component evaporation kinetics.

- Instrument: TGA (e.g., TA Instruments or Mettler Toledo) with high-sensitivity balance.
- Sample Prep: Load 10–15 mg of liquid ester into a platinum or aluminum oxide pan (open, no lid).
- Purge Gas: Nitrogen () at 40 mL/min to prevent oxidation and assist mass transport.
- Method:
 - Ramp 10°C/min to 40°C (simulating skin/body temperature).
 - Hold Isothermal at 40°C for 240 minutes.
- Analysis: Plot Weight % vs. Time.
 - Expectation: Octyl acetate will show a steeper negative slope () compared to the near-flat baseline of octyl crotonate over 4 hours.

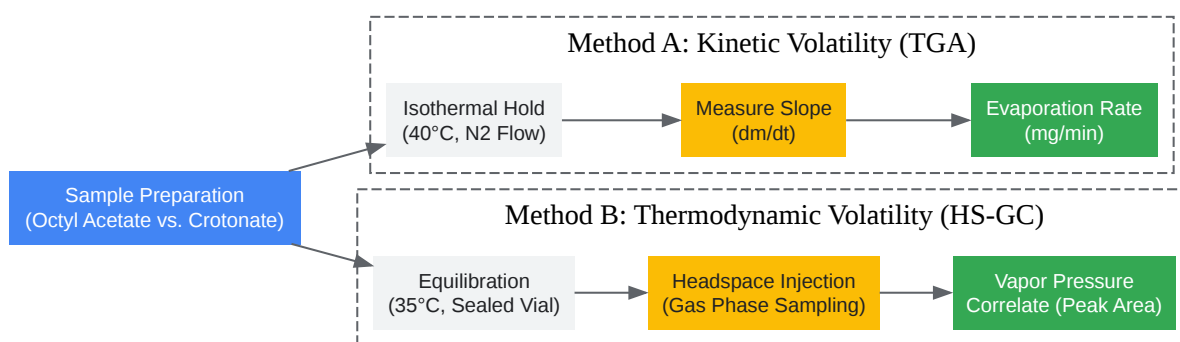
Protocol B: Static Headspace GC-FID

Best for: Quantifying vapor phase concentration in equilibrium.

- Sample: Place 1.0 g of ester in a 20 mL headspace vial; crimp seal immediately.
- Equilibration: Incubate at 35°C for 45 minutes to reach liquid-vapor equilibrium.
- Injection: Inject 1 mL of headspace volume into GC.

- Column: DB-5 or equivalent non-polar capillary column.
- Causality Check:
 - Calculate the Response Factor using an internal standard (e.g., dodecane).
 - Compare peak areas.[1] Octyl acetate will exhibit a significantly larger peak area due to its higher partial pressure () according to Raoult's Law.

Experimental Workflow Diagram



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Figure 1: Dual-method workflow for characterizing kinetic (TGA) and thermodynamic (GC) volatility differences.

Implications for Drug Development & Formulation

The volatility differential dictates the functional role of these esters in pharmaceutical and cosmetic applications.

Transdermal Permeation Enhancers

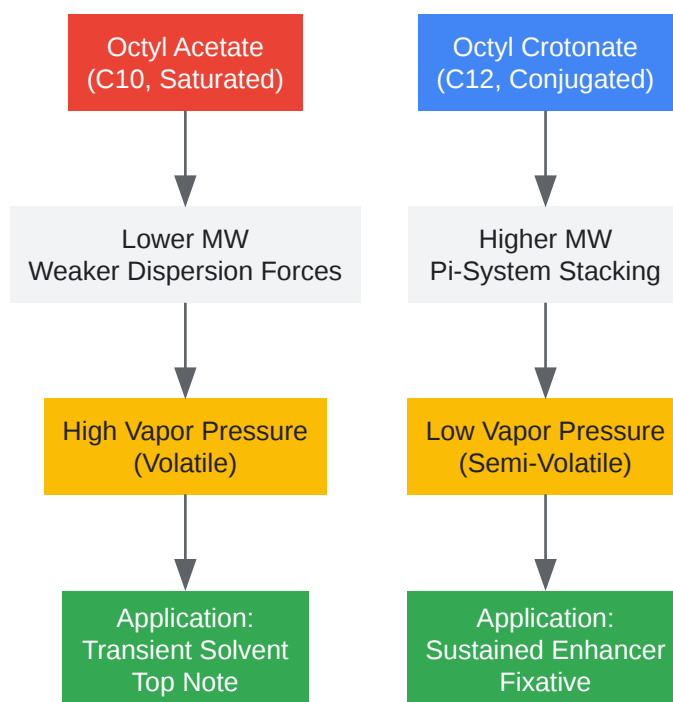
Esters act as permeation enhancers by fluidizing the stratum corneum lipids.

- **Octyl Acetate (High Volatility):** Acts as a transient enhancer. It rapidly partitions into the skin but may evaporate from the patch matrix or skin surface before the drug is fully delivered. Ideal for rapid-onset, short-duration formulations.
- **Octyl Crotonate (Low Volatility):** Acts as a sustained enhancer. Its lower vapor pressure ensures it remains in the formulation and on the skin for extended periods (e.g., 24-hour patches). This provides a continuous disruption of the skin barrier, potentially increasing the flux of lipophilic drugs over time.

Fragrance & Olfactory Impact[5][6][7]

- **Octyl Acetate:** A "Top Note." It provides an immediate, intense fruity/citrus impact but fades within minutes to hours.
- **Octyl Crotonate:** A "Middle/Base Note." It provides a subtler, tenacious herbal/fruity background that fixes the scent, preventing the "hollow" smell that occurs after top notes evaporate.

Structure-Property Logic Diagram[1]



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Figure 2: Mechanistic pathway linking molecular structure to volatility and final application utility.

References

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Sources

- [1. bocsci.com \[bocsci.com\]](#)
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